4-Formyl-2-hydroxybenzoic acid

Catalog No.
S564797
CAS No.
51572-88-4
M.F
C8H6O4
M. Wt
166.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Formyl-2-hydroxybenzoic acid

CAS Number

51572-88-4

Product Name

4-Formyl-2-hydroxybenzoic acid

IUPAC Name

4-formyl-2-hydroxybenzoic acid

Molecular Formula

C8H6O4

Molecular Weight

166.13 g/mol

InChI

InChI=1S/C8H6O4/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-4,10H,(H,11,12)

InChI Key

JQSSYLDZHAPSJO-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C=O)O)C(=O)O

Canonical SMILES

C1=CC(=C(C=C1C=O)O)C(=O)O

The exact mass of the compound 4-Formyl-2-hydroxybenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Formyl-2-hydroxybenzoic acid, commonly known as 4-formylsalicylic acid, is a highly specialized trifunctional organic building block featuring a carboxylic acid, a phenolic hydroxyl group, and an aldehyde moiety. In industrial and advanced laboratory settings, it is primarily procured as a functional monomer for molecularly imprinted polymers (MIPs), a precursor for Schiff base ligands in metal-organic frameworks (MOFs), and a structural core for fluorescent sensors. Its unique spatial arrangement—with the formyl group located para to the carboxylic acid—provides distinct electronic and geometric properties essential for site-directed post-imprinting modifications and predictable coordination network topologies[1].

Attempting to substitute 4-formyl-2-hydroxybenzoic acid with the more commonly available 5-formylsalicylic acid or simpler analogs like 4-hydroxybenzaldehyde results in critical structural and functional failures. The position of the formyl group dictates the spatial trajectory of subsequent Schiff base formations. In molecularly imprinted polymers (MIPs), replacing the 4-formyl isomer with the 5-formyl isomer misaligns the fluorescent reporter within the recognition nanocavity, severely degrading binding affinity and eliminating the target-specific optical readout[1]. Similarly, in coordination chemistry, the 1,4-axis alignment of the 4-formyl derivative drives linear network extensions, whereas the 5-formyl isomer forces a bent geometry, drastically altering the resulting MOF pore size and dimensionality [2].

Precursor Suitability for High-Affinity Molecularly Imprinted Polymers (MIPs)

When utilized as a post-imprinting modifier via Schiff base formation, 4-formylsalicylic acid enables the creation of fluorescent HOLO-polymer nanocavities with exceptional target recognition. In assays detecting cephalexin, the precisely aligned 4-formyl-derived cavity achieves a high binding affinity (Ka = 1.1 × 10^4 M^-1) and a limit of detection of 1.3 ppm in complex biological matrices. Using misaligned isomers or generic non-imprinted scaffolds fails to produce the necessary spatial proximity for fluorescence signaling, resulting in negligible target-specific optical response [1].

Evidence DimensionTarget binding affinity (Ka) and LOD in complex media
Target Compound DataKa = 1.1 × 10^4 M^-1; LOD = 1.3 ppm (using 4-formylsalicylic acid modified cavity)
Comparator Or BaselineNon-imprinted or misaligned isomer scaffolds (negligible specific binding/fluorescence response)
Quantified DifferenceOrders of magnitude higher specific binding affinity enabling functional ppm-level detection
ConditionsAqueous media, site-directed disulfide and Schiff base exchange reactions for cephalexin detection

Guarantees that the synthesized MIP sensor will possess the strict spatial alignment required for commercial diagnostic and food-safety assays.

Photophysical Predictability for ESIPT-Based Fluorescent Probes

The intact ortho-hydroxybenzoic acid motif of 4-formylsalicylic acid drives ultrafast Excited-State Intramolecular Proton Transfer (ESIPT). Time-correlated single photon counting and fluorescence up-conversion measurements confirm that this compound undergoes ESIPT in less than 300 femtoseconds. This rapid proton transfer yields a distinct proton-transferred excited state with a massive Stokes shift, effectively eliminating the self-absorption issues that plague standard fluorophores lacking this specific hydrogen-bonding network [1].

Evidence DimensionExcited-State Intramolecular Proton Transfer (ESIPT) response time
Target Compound Data< 300 fs response time
Comparator Or BaselineStandard non-salicylic acid fluorophores (lack ESIPT, prone to self-absorption)
Quantified DifferenceSub-picosecond proton transfer enabling massive Stokes shifts
ConditionsAqueous solution across varying pH, measured via fluorescence up-conversion (lex = 266 nm)

Ensures high signal-to-noise ratios in fluorescence-based assays, which is critical when selecting a reporter building block for optical sensor manufacturing.

Structural Directing Capability in Coordination Polymers (MOFs)

In the synthesis of metal-organic frameworks, the exact positioning of the formyl group is a primary determinant of network topology. 4-Formyl-2-hydroxybenzoic acid provides a para-like (1,4) spatial relationship between the formyl carbon and the carboxylate carbon, driving linear Schiff base extensions. In contrast, 5-formylsalicylic acid creates a 1,3-axis (meta-like) bend. This geometric difference means that substituting the 4-formyl isomer with the 5-formyl isomer fundamentally alters the MOF's structural dimensionality and pore size, making the two isomers strictly non-interchangeable for targeted porous material design [1].

Evidence DimensionLigand extension geometry for Schiff base formation
Target Compound DataLinear/extended network topologies (driven by 1,4-axis alignment)
Comparator Or Baseline5-formylsalicylic acid (forces bent coordination networks via 1,3-axis alignment)
Quantified DifferenceFundamentally distinct topological outcomes and pore dimensions
ConditionsSolvothermal synthesis of coordination polymers / MOFs

Buyers designing porous frameworks must procure the exact isomer to achieve the target pore size and structural dimensionality; substitution guarantees structural failure.

Synthesis of Molecularly Imprinted Polymer (MIP) Sensors

Ideal for developing advanced fluorescent HOLO-polymers used in food safety and environmental monitoring, where the precise 4-formyl geometry is required to construct target-specific recognition nanocavities for antibiotics like cephalexin [1].

Development of Large Stokes-Shift Fluorescent Probes

Selected for optical probe manufacturing where ultrafast ESIPT behavior is necessary to prevent self-absorption and ensure high signal-to-noise ratios in complex biological imaging [2].

Design of Targeted Metal-Organic Frameworks (MOFs)

Procured as a trifunctional organic linker to synthesize porous coordination polymers, specifically when a linear Schiff-base extension is required to achieve specific pore sizes for gas adsorption or catalysis [3].

XLogP3

1.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-formylsalicylic acid

Dates

Last modified: 08-15-2023

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